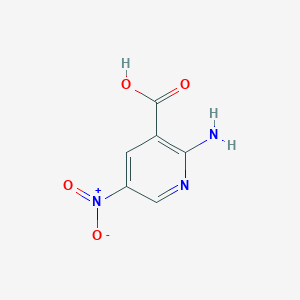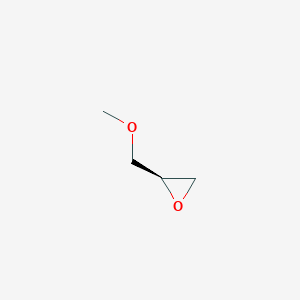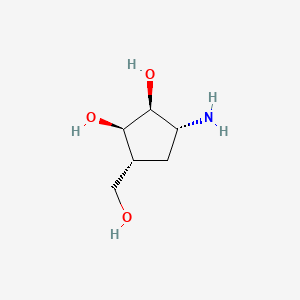
n-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine (NMFP) is a synthetic molecule that has recently been synthesized and studied for its potential applications in scientific research. It is an analogue of the natural compound pyrrolidine, and has been found to have a wide range of biochemical and physiological effects. This article will provide an overview of NMFP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
N-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine has been studied for its potential applications in scientific research, including its use as a model compound for the study of organic chemistry, as a probe for studying enzyme-substrate interactions, and as a tool for studying the effects of fluorinated compounds on biological systems. It has also been used to study the effects of fluorinated compounds on the environment.
Mecanismo De Acción
N-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine has been found to interact with proteins, enzymes, and other biological molecules, due to its ability to form hydrogen bonds with these molecules. It has also been found to interact with lipids, due to its hydrophobic nature.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of fatty acids, amino acids, and carbohydrates. It has also been found to inhibit the activity of enzymes involved in the synthesis of proteins and nucleic acids. In addition, this compound has been found to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine has several advantages for use in lab experiments. It is easy to synthesize and is relatively inexpensive. It is also non-toxic and non-carcinogenic. However, there are some limitations to its use in lab experiments. It is not very stable in aqueous solutions, and its effects on biological systems are not fully understood.
Direcciones Futuras
There are a number of potential future directions for the study of n-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine. These include further studies on its effects on biological systems, including its effects on proteins, enzymes, and other molecules. Additionally, further studies could be conducted on its effects on the environment, including its effects on the bioaccumulation of fluorinated compounds. Other potential future directions include further studies on its synthesis method, and on its use as a model compound for the study of organic chemistry. Finally, further studies could be conducted on its use as a tool for studying the effects of fluorinated compounds on biological systems.
Métodos De Síntesis
N-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine has been synthesized using the reaction of 1-chloro-2-fluoro-3-methyl-4-pentanone with 1-bromo-2-fluoro-3-methyl-4-pentanone in the presence of a base. The reaction is carried out in anhydrous ethanol, and the resulting product is an this compound.
Propiedades
IUPAC Name |
1-[3-methylidene-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F9NO/c1-6-4-22(7(2)23)5-8(6)3-9(13,14)10(15,16)11(17,18)12(19,20)21/h8H,1,3-5H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZPILZXWJKGJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C(=C)C1)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370986 |
Source


|
| Record name | 1-[3-Methylidene-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31164-13-3 |
Source


|
| Record name | 1-[3-Methylidene-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














